molecular formula C12H12N2O B7787582 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile

3-[3-(dimethylamino)prop-2-enoyl]benzonitrile

Cat. No. B7787582
M. Wt: 200.24 g/mol
InChI Key: SLKQIWXTDLZLPZ-UHFFFAOYSA-N
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Patent
US07304071B2

Procedure details

A mixture of 3-Acetyl-benzonitrile (36.2 g, 249 mmol) in dimethylformamide dimethylacetal (200 mL, excess) was heated to reflux overnight. The solvent was evaporated in vacuo to afford an orange solid. The solid was dissolved in dichloromethane and filtered over a plug of silica gel eluting with 20% ethyl acetate/dichloromethane. The filtrate was concentrated in vacuo to afford 42.0 g (84%) of the title compound as an orange solid.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>ClCCl>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:2][C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])=[O:3]

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange solid
FILTRATION
Type
FILTRATION
Details
filtered over a plug of silica gel eluting with 20% ethyl acetate/dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C#N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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